molecular formula C12H10O3 B1297652 Methyl 2-hydroxy-1-naphthoate CAS No. 947-65-9

Methyl 2-hydroxy-1-naphthoate

Cat. No. B1297652
CAS RN: 947-65-9
M. Wt: 202.21 g/mol
InChI Key: LEENMPKUUNPLHM-UHFFFAOYSA-N
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Patent
US06320068B1

Procedure details

Trifluoromethanesulfonic anhydride (492 g, 1.74 mol, 1.1 eq) in dichloromethane (0.5 L) was added over 1.5 hours to a suspension of methyl 2-hydroxy-1-naphthoate (319 g, 1.58 mol) and pyridine (330 ml, 4.08 mol, 2.6 eq) in dichloromethane (1.7 L) maintained at an internal temperature between −70 and −50° C., under nitrogen. Once the addition was complete, the mixture was allowed to warm to ambient temperature and stirred for 16 hours, after which time all solids had dissolved. Methyl tert-butyl ether (MTBE, 2.5 L) was added, causing precipitation. The solids were removed by filtration and washed with MTBE (0.5 L). The MTBE solutions were combined and washed with 2 N HCl(aq) (0.3 L then 0.2 L), water (2×2.5 L) and brine (2 L). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure. The residue was dissolved in toluene (2.5 L) and washed with 1 N NaOH (aq) (0.5 L), water (2.5 L) and brine (1 L). The toluene solution was dried (MgSO4), filtered and concentrated under reduced pressure. Initially a slightly brown oil, the product crystallised on standing. Yield 438.5 g, 83%
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
319 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].O[C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([O:29][CH3:30])=[O:28].N1C=CC=CC=1.C(OC)(C)(C)C>ClCCl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([O:29][CH3:30])=[O:28])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
492 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
319 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Name
Quantity
330 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.5 L
Type
solvent
Smiles
ClCCl
Name
Quantity
1.7 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at an internal temperature between −70 and −50° C., under nitrogen
ADDITION
Type
ADDITION
Details
Once the addition
DISSOLUTION
Type
DISSOLUTION
Details
after which time all solids had dissolved
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
washed with MTBE (0.5 L)
WASH
Type
WASH
Details
washed with 2 N HCl(aq) (0.3 L
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (2.5 L)
WASH
Type
WASH
Details
washed with 1 N NaOH (aq) (0.5 L), water (2.5 L) and brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Initially a slightly brown oil, the product crystallised

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.